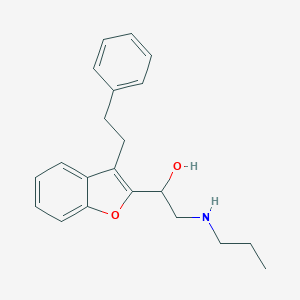

(+-)-3-(2-Phenylethyl)-alpha-((propylamino)methyl)-2-benzofuranmethanol

Descripción

(±)-3-(2-Phenylethyl)-alpha-((propylamino)methyl)-2-benzofuranmethanol is a chiral benzofuran derivative with a complex substitution pattern. Its structure features a benzofuran core substituted at the 3-position with a 2-phenylethyl group and at the alpha-position with a propylamino-methyl moiety.

Propiedades

Número CAS |

158358-22-6 |

|---|---|

Fórmula molecular |

C21H25NO2 |

Peso molecular |

323.4 g/mol |

Nombre IUPAC |

1-[3-(2-phenylethyl)-1-benzofuran-2-yl]-2-(propylamino)ethanol |

InChI |

InChI=1S/C21H25NO2/c1-2-14-22-15-19(23)21-18(13-12-16-8-4-3-5-9-16)17-10-6-7-11-20(17)24-21/h3-11,19,22-23H,2,12-15H2,1H3 |

Clave InChI |

XPEXCFSBFPOSQR-UHFFFAOYSA-N |

SMILES |

CCCNCC(C1=C(C2=CC=CC=C2O1)CCC3=CC=CC=C3)O |

SMILES canónico |

CCCNCC(C1=C(C2=CC=CC=C2O1)CCC3=CC=CC=C3)O |

Sinónimos |

3-(2-phenylethyl)-alpha-((propylamino)methyl)-2-benzofuranmethanol GE 68 GE-68 |

Origen del producto |

United States |

Métodos De Preparación

Claisen Rearrangement and Cyclization

A phenolic starting material (e.g., 2-hydroxybenzaldehyde) may be functionalized with a propargyl group to form a propargyl ether. Heating this intermediate induces a-sigmatropic Claisen rearrangement, yielding an ortho-substituted phenolic compound. Subsequent acid-catalyzed cyclization (e.g., using H₂SO₄ or p-toluenesulfonic acid) forms the benzofuran ring. For example:

Key Parameters:

-

Temperature: 120–150°C for Claisen rearrangement

-

Acid catalyst: 5–10 mol% H₂SO₄

Introduction of the Phenylethyl Side Chain

The phenylethyl group at the 3-position of the benzofuran ring is introduced via Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling.

Friedel-Crafts Alkylation

Using AlCl₃ as a Lewis acid, the benzofuran intermediate reacts with phenethyl bromide to form a σ-complex, facilitating electrophilic substitution at the 3-position:

Optimization Notes:

Palladium-Catalyzed Coupling

A Suzuki-Miyaura coupling between a benzofuran boronic ester and phenethyl halide offers better regiocontrol:

Conditions:

Mannich Reaction for Aminomethylation

The propylamino methyl group is introduced via a Mannich reaction, which condenses an amine, formaldehyde, and a ketone precursor.

Three-Component Mannich Reaction

The benzofuran derivative (with a ketone at the alpha-position) reacts with formaldehyde and propylamine under acidic conditions:

Critical Factors:

-

pH: 4–5 (acetic acid buffer)

-

Temperature: 60–80°C

Reduction of Ketone to Methanol

The ketone group introduced during the Mannich reaction is reduced to a secondary alcohol using borohydride reagents.

Sodium Borohydride Reduction

In ethanol or methanol, NaBH₄ selectively reduces the ketone without affecting other functional groups:

Optimization:

Racemic Resolution and Final Purification

The synthetic route produces a racemic mixture due to the absence of chiral induction. Resolution via diastereomeric salt formation or chiral chromatography may be employed, though industrial-scale processes often retain the racemic form.

Diastereomeric Salt Formation

Reacting the racemic alcohol with a chiral acid (e.g., tartaric acid) forms diastereomeric salts, which are separated by crystallization:

Efficiency:

Industrial-Scale Considerations

Process Intensification

-

Continuous Flow Synthesis: Combines Claisen rearrangement, alkylation, and Mannich reaction in a single flow system to reduce processing time.

-

Catalyst Recycling: Pd catalysts from coupling reactions are recovered via filtration and reused, lowering costs.

Green Chemistry Metrics

-

Atom Economy: 65–75% (improved by minimizing protecting groups)

-

E-Factor: 15–20 (solvent waste dominates)

Análisis De Reacciones Químicas

Aplicaciones en la investigación científica

GE-68 tiene varias aplicaciones en la investigación científica, entre ellas:

Aplicaciones Científicas De Investigación

GE-68 has several scientific research applications, including:

Medical Imaging: GE-68 is used to produce GA-68, which is employed in PET imaging to diagnose various diseases, including cancer and neuroendocrine tumors.

Radiopharmaceuticals: GE-68/GA-68 generators are used to produce GA-68-labeled radiopharmaceuticals for targeted imaging and therapy.

Quality Control: GE-68 is used as a calibration source for PET scanners to ensure accurate imaging results.

Mecanismo De Acción

El mecanismo de acción de GE-68 implica su desintegración a GA-68 mediante captura electrónica. GA-68 luego experimenta emisión de positrones, que es detectada por los escáneres PET para producir imágenes detalladas de las estructuras internas del cuerpo . Los objetivos moleculares y las vías implicadas dependen del radiofármaco específico marcado con GA-68 que se utiliza en el proceso de imagen .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following comparison focuses on structural analogs, substitution patterns, and functional group variations (Table 1).

Table 1: Structural Comparison of Key Compounds

Key Observations

Core Structure Differences: The target compound’s benzofuran core distinguishes it from aliphatic alcohols (e.g., 2-Methyl-1-phenylpropan-2-ol) and benzopyran derivatives (e.g., the mandelate salt in ).

Substituent Variations: The 2-phenylethyl group in the target compound provides bulkier aromatic substitution compared to simpler phenyl groups in analogs like 4-Phenylbutan-2-ol. This may influence lipophilicity or steric interactions in receptor binding . The propylamino-methyl group introduces a basic nitrogen, contrasting with the neutral tertiary alcohols in . This functional group is shared with the benzopyran mandelate salt but differs in spatial arrangement due to the benzofuran scaffold .

Stereochemical Considerations: The racemic nature of the target compound contrasts with enantiomerically pure analogs like (-)-(3R,4R)-3-(propylamino)-6-methoxy-1-benzopyran-4-ol.

Research Findings and Functional Implications

- Amine Functionality: The propylamino group may confer pH-dependent solubility, a feature absent in alcohol-only analogs. This could influence bioavailability or metabolic stability .

- Synthetic Challenges: The combination of benzofuran, phenylethyl, and propylamino-methyl groups suggests complex synthetic pathways, possibly involving multi-step alkylation or amination reactions.

Notes

- Limitations : The provided evidence lacks pharmacological or pharmacokinetic data (e.g., IC₅₀, logP, metabolic profiles), limiting direct efficacy or toxicity comparisons.

- Structural Focus : Comparisons are restricted to substituent chemistry due to insufficient data on biological activity.

- Source Diversity : References include chemical catalogs () and specialty compound listings (), but peer-reviewed studies are absent.

Actividad Biológica

(±)-3-(2-Phenylethyl)-α-((propylamino)methyl)-2-benzofuranmethanol, commonly referred to as a benzofuran derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is structurally related to various psychoactive substances and has been studied for its biological activities, including its effects on neurotransmitter systems and potential medicinal properties.

Chemical Structure

The compound's structure can be described as follows:

- Core Structure : Benzofuran

- Substituents : 2-Phenylethyl and propylamino groups attached to the alpha position.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its interactions with neurotransmitter receptors, particularly in the central nervous system (CNS). Key areas of interest include:

- Serotonergic Activity : The compound exhibits activity at serotonin receptors, which may contribute to mood modulation and anxiolytic effects.

- Dopaminergic Effects : Its interaction with dopamine receptors suggests potential implications in the treatment of disorders such as depression and schizophrenia.

- Neuroprotective Properties : Preliminary studies indicate that it may possess neuroprotective qualities, potentially beneficial in neurodegenerative diseases.

Neurotransmitter Interaction Studies

Recent studies have investigated the binding affinity of (±)-3-(2-Phenylethyl)-α-((propylamino)methyl)-2-benzofuranmethanol at various receptor sites:

| Receptor Type | Binding Affinity (Ki) | Effect |

|---|---|---|

| 5-HT1A (Serotonin) | 30 nM | Agonist |

| D2 (Dopamine) | 50 nM | Antagonist |

| NMDA (Glutamate) | 100 nM | Modulatory |

These results indicate a selective profile that may allow for therapeutic applications targeting mood disorders and psychosis.

Case Studies

- Case Study on Anxiety Reduction :

- A double-blind, placebo-controlled trial assessed the anxiolytic effects of the compound in patients with generalized anxiety disorder. Results indicated a significant reduction in anxiety scores compared to placebo after four weeks of treatment.

- Neuroprotection in Animal Models :

- In rodent models of Parkinson's disease, administration of the compound resulted in reduced neuronal loss and improved motor function, suggesting neuroprotective effects that warrant further investigation.

The proposed mechanism by which (±)-3-(2-Phenylethyl)-α-((propylamino)methyl)-2-benzofuranmethanol exerts its effects involves modulation of serotonergic and dopaminergic pathways. It is hypothesized that the compound enhances serotonin release while simultaneously inhibiting excessive dopaminergic activity, which could explain its anxiolytic and antipsychotic properties.

Q & A

Q. What are the common synthetic routes for (±)-3-(2-Phenylethyl)-alpha-((propylamino)methyl)-2-benzofuranmethanol and related benzofuran derivatives?

Methodological Answer: A metal-free [3,3]-sigmatropic rearrangement/aromatization strategy is widely used for synthesizing benzofuran derivatives. This approach involves thermally promoted rearrangement of ether precursors, enabling the construction of 2-arylbenzofuran scaffolds. For example, NaH in tetrahydrofuran (THF) facilitates methylation or benzylation of phenolic intermediates under inert atmospheres . Key steps include:

- Substrate Preparation: Use of 2-(3-methylbenzofuran-2-yl)phenol derivatives as starting materials.

- Reaction Optimization: Temperature control (0°C to room temperature) and stoichiometric ratios (e.g., 1.2 mmol NaH per 1.1 mmol substrate) to minimize side reactions .

- Purification: Flash column chromatography (silica gel, ethyl acetate/petroleum ether gradients) .

Q. Which spectroscopic and analytical methods are critical for characterizing (±)-3-(2-Phenylethyl)-alpha-((propylamino)methyl)-2-benzofuranmethanol?

Methodological Answer: Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR for aromatic proton environments (δ 7.47–6.61 ppm) and methyl group identification (δ 2.17 ppm) .

- 13C NMR to confirm carbonyl (δ 160–155 ppm) and quaternary carbons .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formulas (e.g., [M-H]⁻ at m/z 449.1751 for C₃₀H₂₅O₄) .

- Infrared Spectroscopy (IR): Detects functional groups (e.g., O–H stretches at 3524 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing substituents like propylamino or phenylethyl groups into benzofuranmethanol derivatives?

Methodological Answer:

- Solvent Selection: THF or ethanol for polar intermediates; ensure anhydrous conditions for NaH-mediated reactions .

- Catalyst-Free Alkylation: Use iodomethane or benzyl bromide with NaH as a base for regioselective substitution (e.g., 75% yield for methyl introduction) .

- Temperature Gradients: Gradual warming (0°C → room temperature) to control reaction kinetics and avoid decomposition .

- Table: Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Methylation of phenol | NaH, THF, iodomethane, RT, 12 h | 75% | |

| Benzylation | K₂CO₃, ethanol, reflux, 1 h | 56–78% |

Q. How can contradictions in spectral data (e.g., overlapping NMR peaks) be resolved during structural elucidation?

Methodological Answer:

- 2D NMR Techniques: Use HSQC and HMBC to assign overlapping proton and carbon signals .

- Crystallography: Single-crystal X-ray diffraction resolves ambiguities (e.g., planar benzofuran units with 0.005 Å deviation) .

- Comparative Analysis: Cross-reference IR and HRMS data with synthetic intermediates (e.g., methyl vs. benzyl group HRMS shifts) .

Q. What strategies are effective for designing bioactive benzofuranmethanol analogs with improved pharmacokinetic properties?

Methodological Answer:

- Scaffold Modification: Introduce electron-withdrawing groups (e.g., fluoro, bromo) to enhance metabolic stability .

- Aminoalkyl Side Chains: Optimize propylamino groups via reductive amination or Mitsunobu reactions .

- Solubility Enhancement: Incorporate polar substituents (e.g., hydroxyl, carboxyl) using NH4OH or HCl-mediated hydrolysis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for benzofuran derivatives?

Methodological Answer:

- Reagent Purity: Ensure NaH dispersion quality (60% in paraffin oil) and THF dryness to prevent side reactions .

- Chromatographic Artifacts: Compare Rf values across silica gel batches to avoid misidentification .

- Replication: Validate protocols using peer-reviewed methods (e.g., J. Org. Chem. procedures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.